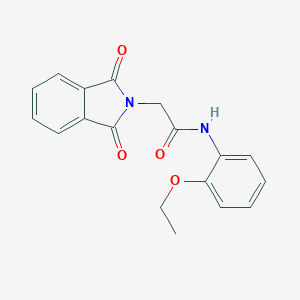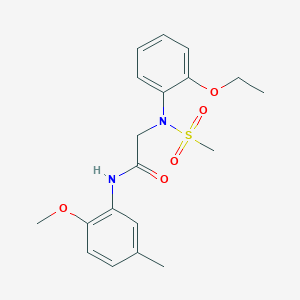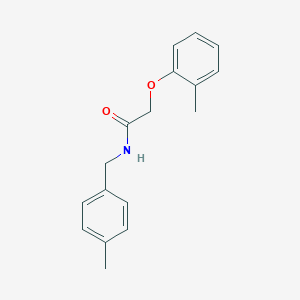![molecular formula C26H19NO7 B410977 1-oxo-1-phenylpropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B410977.png)
1-oxo-1-phenylpropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oxo-1-phenylpropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 1-oxo-1-phenylpropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves several steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-oxo-1-phenylpropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 1-oxo-1-phenylpropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-oxo-1-phenylpropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include:
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- Methyl 1-(2-oxo-2-phenylethyl)-4-[phenyl(propionyl)amino]-4-piperidinecarboxylate These compounds share similar structural features but differ in specific functional groups, which can lead to differences in their chemical properties and applications.
Eigenschaften
Molekularformel |
C26H19NO7 |
|---|---|
Molekulargewicht |
457.4g/mol |
IUPAC-Name |
(1-oxo-1-phenylpropan-2-yl) 2-(4-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H19NO7/c1-15(22(28)16-6-4-3-5-7-16)34-26(32)18-10-13-20-21(14-18)24(30)27(23(20)29)19-11-8-17(9-12-19)25(31)33-2/h3-15H,1-2H3 |
InChI-Schlüssel |
PMBMZMSJDRCCQV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B410894.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-methylbenzyl)acetamide](/img/structure/B410897.png)
![N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B410898.png)
![N-(3-chloro-4-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410900.png)
![N-[4-(cyanomethyl)phenyl]-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B410901.png)
![N-(2-fluorophenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410902.png)
![2-[Benzenesulfonyl-(4-ethoxy-phenyl)-amino]-N-(4-chloro-benzyl)-acetamide](/img/structure/B410904.png)
![N-(3-chloro-4-methylphenyl)-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B410906.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B410909.png)
![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(4-methylbenzyl)benzamide](/img/structure/B410910.png)


![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-methylbenzenesulfonamide](/img/structure/B410917.png)
